REACTION_CXSMILES
|
C[C@@H:2]1[CH2:7][NH:6][C@@H:5]([CH3:8])[CH2:4][N:3]1[CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12]C=1.C([N:18](CC)CC)C.FC1C=CC=CC=1[N+]([O-])=O>CN(C)C=O>[CH3:8][CH:5]1[NH:6][CH2:7][CH2:2][N:3]([C:9]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[NH2:18])[CH2:4]1
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Name
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2(R),5(S)-Dimethyl-1-N-benzyl-piperazine
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Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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C[C@H]1N(C[C@@H](NC1)C)CC1=CC=CC=C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was evaporated in vacuo
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Type
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DISSOLUTION
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Details
|
redissolved in ethyl acetate (100 mL)
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Type
|
WASH
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Details
|
The solution was then washed with saturated sodium bicarbonate solution (100 mL) and saturated brine solution (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The separated organic phase was dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was then purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/methanol/triethylamine 85:10:5
|
Type
|
DISSOLUTION
|
Details
|
The product (8.2 g) was dissolved in ethanol (250 mL)
|
Type
|
ADDITION
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Details
|
Palladium on charcoal catalyst (10% w/w, 2.2 g) was added to the solution
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Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |